Cas no 2091283-82-6 (3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid)

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid structure
2091283-82-6 structure
Product name:3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
CAS No:2091283-82-6
MF:C10H15NO3
MW:197.231003046036
CID:5722017
PubChem ID:122240204

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS040813365
    • EN300-1841296
    • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
    • 2091283-82-6
    • F2147-6369
    • 3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
    • 4-Isoxazolepropanoic acid, α,α,3,5-tetramethyl-
    • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
    • Inchi: 1S/C10H15NO3/c1-6-8(7(2)14-11-6)5-10(3,4)9(12)13/h5H2,1-4H3,(H,12,13)
    • InChI Key: LIWKYGFAJKKPMO-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)CC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 197.10519334g/mol
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.126±0.06 g/cm3(Predicted)
  • Boiling Point: 337.6±37.0 °C(Predicted)
  • pka: 4.54±0.10(Predicted)

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841296-0.5g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
0.5g
$1234.0 2023-09-19
Enamine
EN300-1841296-5.0g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
5.0g
$3728.0 2023-07-10
Life Chemicals
F2147-6369-10g
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6 95%+
10g
$2234.0 2023-09-06
TRC
D214581-100mg
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
100mg
$ 135.00 2022-06-05
TRC
D214581-1g
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
1g
$ 775.00 2022-06-05
Enamine
EN300-1841296-0.25g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
0.25g
$1183.0 2023-09-19
Enamine
EN300-1841296-0.1g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
0.1g
$1131.0 2023-09-19
Enamine
EN300-1841296-1.0g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
1.0g
$1286.0 2023-07-10
Enamine
EN300-1841296-1g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
1g
$1286.0 2023-09-19
Enamine
EN300-1841296-5g
3-(dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid
2091283-82-6
5g
$3728.0 2023-09-19

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid Related Literature

Additional information on 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid

Professional Introduction to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic Acid (CAS No. 2091283-82-6)

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid, identified by its CAS number 2091283-82-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The oxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules. The presence of two methyl groups at the 3 and 5 positions of the oxazole ring enhances its steric properties, which can influence both its reactivity and biological activity.

The carboxylic acid functionality at the second carbon of the dimethylpropanoyl chain provides a site for further chemical modification, enabling the synthesis of derivatives with tailored properties. This compound represents an intriguing candidate for exploring new pharmacophores, particularly in the context of targeting neurological and inflammatory disorders. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing complex diseases, making 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid a subject of considerable research interest.

In recent years, researchers have been exploring the potential of oxazole derivatives as modulators of enzyme activity and receptor binding. The dimethyl substitution pattern on the oxazole ring not only influences the electronic properties of the molecule but also its solubility and metabolic stability. These factors are critical in determining the compound's suitability for oral administration or other routes of delivery. The dimethylpropanoyl side chain further contributes to the overall molecular shape and hydrophobicity/hydrophilicity balance, which are essential parameters in drug design.

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the oxazole ring typically involves cyclization reactions between β-keto esters or α-haloketones with appropriate nitrogen-containing precursors. The subsequent functionalization at the 3 and 5 positions requires careful selection of reagents to avoid unwanted side reactions. Advances in catalytic methods have enabled more efficient and selective syntheses, reducing the need for harsh conditions or extensive purification steps.

The pharmacological profile of this compound has been studied in various preclinical models. Initial investigations suggest that it may exhibit inhibitory effects on certain enzymes implicated in pain signaling and inflammation. The oxazole ring's ability to interact with biological targets such as ion channels or G protein-coupled receptors makes it a promising scaffold for developing small-molecule drugs. Additionally, the structural rigidity provided by the oxazole moiety can enhance binding affinity and selectivity.

In vitro studies have demonstrated that derivatives of this class can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 or lipoxygenase. These enzymes play crucial roles in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid and its analogs may offer therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.

The compound's potential extends beyond anti-inflammatory applications. Emerging research indicates that oxazole derivatives may also interact with neurotransmitter systems relevant to neurological disorders such as epilepsy or Alzheimer's disease. The ability to fine-tune substituents on the oxazole ring allows for the exploration of different pharmacological profiles without compromising core structural elements.

The synthetic utility of this molecule also extends to its use as an intermediate in more complex drug candidates. By introducing additional functional groups or linking it to other pharmacophores via amide or ester bonds, researchers can generate libraries of compounds for high-throughput screening. This approach has been successfully employed in academic and industrial settings to identify novel lead structures with improved pharmacokinetic properties.

The chemical stability and shelf-life of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropanoic acid are critical considerations for its practical application in drug development. Studies have shown that proper storage conditions—such as temperature control and inert atmosphere—can significantly enhance its stability during long-term storage or repeated handling. Analytical techniques such as HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) spectroscopy are routinely employed to monitor purity and integrity throughout synthesis and formulation processes.

The regulatory landscape for novel pharmaceutical compounds necessitates rigorous characterization before clinical trials can commence. Documentation must include detailed synthetic pathways, physicochemical properties (e.g., solubility profiles), toxicological data from preclinical studies (including acute toxicity assays), and preliminary pharmacokinetic assessments (e.g., absorption distribution metabolism excretion). Compliance with Good Manufacturing Practices (GMP) ensures that all materials meet stringent quality standards required by regulatory agencies worldwide.

In conclusion, 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2...

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited